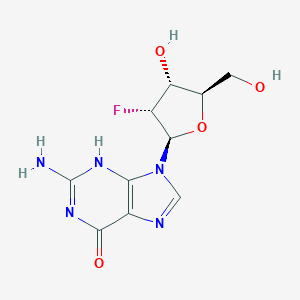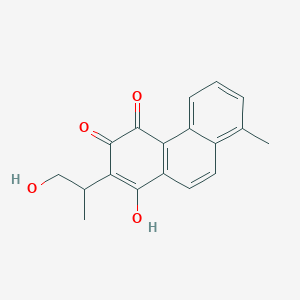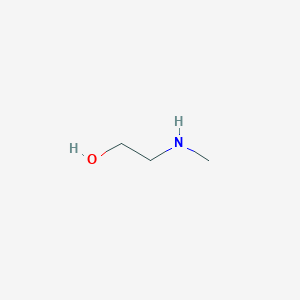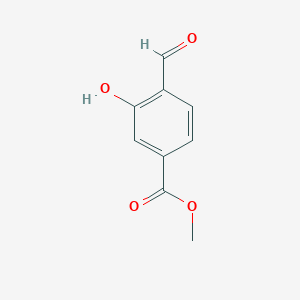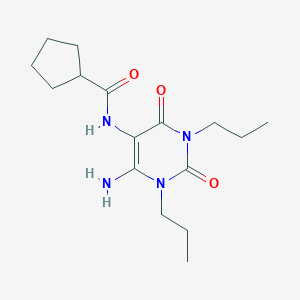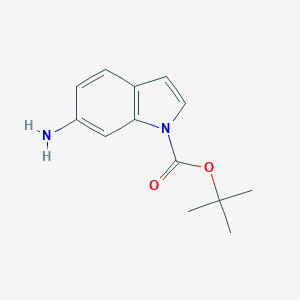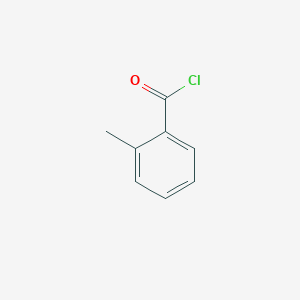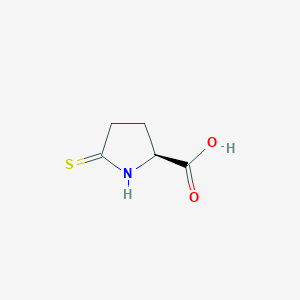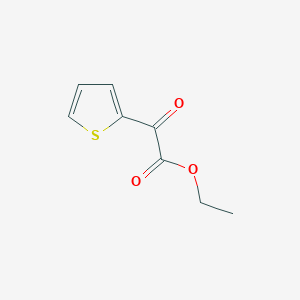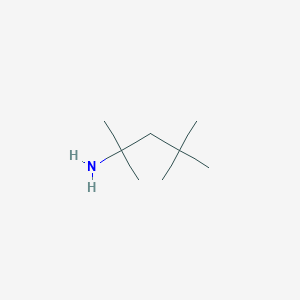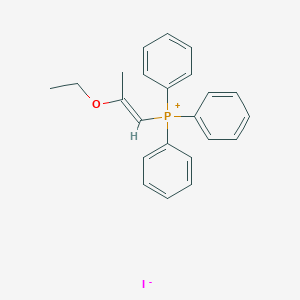
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide, also known as ETPPI, is an organic compound that is widely used in scientific research. ETPPI is a phosphonium salt that has a unique structure, making it a valuable tool for various applications.
Wirkmechanismus
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide acts as a mitochondrial uncoupler by disrupting the proton gradient across the mitochondrial inner membrane. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is transported into the mitochondrial matrix and accumulates in the membrane, where it increases the permeability of the membrane to protons. This uncoupling of the electron transport chain from ATP synthesis leads to an increase in metabolic rate and energy expenditure.
Biochemische Und Physiologische Effekte
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to increase metabolic rate and reduce body weight in animal studies. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide also has antioxidant properties and can protect cells from oxidative stress. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to have a protective effect on the liver and can reduce liver damage in animal models of liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide is a valuable tool for studying mitochondrial function and metabolism. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is relatively easy to synthesize and can be used in a variety of experimental settings. However, (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has limitations as a research tool. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is toxic at high concentrations and can cause mitochondrial damage. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is also unstable in aqueous solutions and can decompose over time.
Zukünftige Richtungen
There are many potential future directions for research on (2-Ethoxy-1-propenyl)triphenylphosphonium iodide. One area of research is the development of new mitochondrial uncoupling agents that are more stable and less toxic than (2-Ethoxy-1-propenyl)triphenylphosphonium iodide. Another area of research is the use of (2-Ethoxy-1-propenyl)triphenylphosphonium iodide as a therapeutic agent for metabolic disorders and liver disease. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has also been shown to have anti-tumor effects, and further research is needed to explore its potential as an anticancer agent. Finally, (2-Ethoxy-1-propenyl)triphenylphosphonium iodide can be used as a tool for studying mitochondrial function in various disease models, including neurodegenerative diseases and aging.
Synthesemethoden
The synthesis of (2-Ethoxy-1-propenyl)triphenylphosphonium iodide involves the reaction of triphenylphosphine with ethyl vinyl ether in the presence of iodine. The reaction yields (2-Ethoxy-1-propenyl)triphenylphosphonium iodide as a white solid that is soluble in organic solvents. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide is widely used in scientific research as a mitochondrial uncoupler. Mitochondrial uncoupling is the process of separating the electron transport chain from ATP synthesis, leading to an increase in metabolic rate and energy expenditure. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to increase metabolic rate and reduce body weight in animal studies. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is also used as a fluorescent probe for mitochondrial membrane potential measurement and as an antioxidant.
Eigenschaften
CAS-Nummer |
119352-07-7 |
|---|---|
Produktname |
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide |
Molekularformel |
C23H24IOP |
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
[(E)-2-ethoxyprop-1-enyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H24OP.HI/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-19H,3H2,1-2H3;1H/q+1;/p-1/b20-19+; |
InChI-Schlüssel |
USVXHKAXMCEZRL-RZLHGTIFSA-M |
Isomerische SMILES |
CCO/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C.[I-] |
SMILES |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Kanonische SMILES |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Andere CAS-Nummern |
62639-97-8 |
Synonyme |
E-(2-ETHOXY-PROPENYL)-TRIPHENYL-PHOSPHONIUM IODIDE SALT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



